molecular formula C6H4BClFIO2 B14014611 (5-Chloro-2-fluoro-3-iodophenyl)boronic acid

(5-Chloro-2-fluoro-3-iodophenyl)boronic acid

Cat. No.: B14014611
M. Wt: 300.26 g/mol
InChI Key: NJEWCQCFLJLASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-fluoro-3-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method includes the iodination of 5-chloro-2-fluorophenylboronic acid using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-fluoro-3-iodophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which (5-Chloro-2-fluoro-3-iodophenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of biaryl compounds.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: (5-Chloro-2-fluoro-3-iodophenyl)boronic acid is unique due to the presence of three different halogen substituents on the phenyl ring. This unique combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H4BClFIO2

Molecular Weight

300.26 g/mol

IUPAC Name

(5-chloro-2-fluoro-3-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BClFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H

InChI Key

NJEWCQCFLJLASY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)I)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.